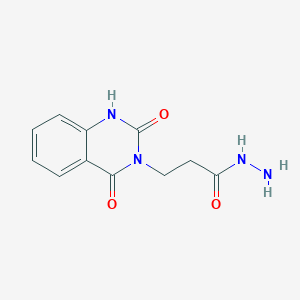

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide

描述

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide (CAS: 1206107-65-4) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₄O₃ and a molecular weight of 248.24 g/mol. It features a quinazolin-2,4-dione core fused to a propanehydrazide side chain, making it a versatile scaffold for pharmaceutical and chemical synthesis . The compound is manufactured as a high-purity active pharmaceutical ingredient (API) intermediate (≥97% purity) and is utilized in drug discovery due to its structural flexibility, enabling modifications at the hydrazide moiety or quinazolinone ring .

属性

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c12-14-9(16)5-6-15-10(17)7-3-1-2-4-8(7)13-11(15)18/h1-4H,5-6,12H2,(H,13,18)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPVRIYCVQFNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with propanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves the careful control of reactant concentrations, reaction time, and temperature to ensure the purity and quality of the final product.

化学反应分析

Types of Reactions: 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

科学研究应用

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Triazine Derivatives

Compounds like 3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide (CAS: MFCD01463101) replace the quinazolinone core with a triazin-3,5-dione system. These derivatives exhibit reduced oxidation efficiency compared to imidazole-containing analogs, as shown in aerobic and photo-irradiated amine oxidation reactions (yields <100% vs. >100% for imidazole derivatives) .

Xanthine Derivatives

Neuroprotective agents such as N′-(2-hydroxybenzylidene)-3-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylthio)propanehydrazide (Compound 6l) incorporate a xanthine core.

Functional Group Substitutions

Acylthiourea and Pyrazole Moieties

Quinazolin-2,4-dione derivatives functionalized with acylthiourea (e.g., Compound 2 in ) or pyrazole groups exhibit enhanced bioactivity.

Benzylidene Hydrazides

N′-(4-Hydroxybenzylidene)propanehydrazides (e.g., Compound 16 in ) demonstrate radical scavenging activity (IC₅₀ ~10 µM vs. ascorbic acid IC₅₀ ~5 µM), attributed to the electron-donating hydroxy group. This contrasts with the parent compound, which lacks direct antioxidant data .

生物活性

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a tetrahydroquinazoline moiety. Its IUPAC name is 3-(2-hydroxy-4-oxo-3(4H)-quinazolinyl)propanoic acid, and it has the following molecular formula: C11H12N4O3. The compound's InChI key is YFPVRIYCVQFNQX-UHFFFAOYSA-N, which aids in its identification in chemical databases.

Synthesis

The synthesis of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide typically involves multi-step organic reactions starting from readily available precursors. The process often includes cyclization reactions to form the quinazoline ring followed by hydrazide formation.

Antimicrobial Activity

Research has indicated that derivatives of the tetrahydroquinazoline structure exhibit notable antimicrobial properties. A study highlighted the antibacterial effects against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to assess effectiveness:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide | Staphylococcus aureus | 625–1250 |

| Pseudomonas aeruginosa | 500–1000 | |

| Escherichia coli | >2000 |

These results indicate that while some compounds show promising activity against specific strains, resistance may be observed in others.

Antifungal Activity

The compound also demonstrated significant antifungal activity. In vitro tests showed effectiveness against Candida albicans, with several derivatives exhibiting MIC values below 1000 µg/mL.

Case Studies

A case study published in a peer-reviewed journal examined a series of synthesized derivatives of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide. The study focused on their biological activity against both bacterial and fungal pathogens. The findings suggested that modifications to the hydrazide portion of the molecule could enhance biological efficacy.

The proposed mechanism of action for the antibacterial activity involves interference with bacterial cell wall synthesis and disruption of cellular metabolism. For antifungal properties, it is believed that the compound inhibits ergosterol biosynthesis in fungal cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。